
Asoprisnil ecamate
Descripción general
Descripción
Asoprisnil ecamate, also known by its developmental code name J-956, is a synthetic, steroidal selective progesterone receptor modulator (SPRM). It was initially developed for the treatment of endometriosis, uterine fibroids, and menopausal symptoms but was later discontinued . This compound is a potent and highly selective ligand of the progesterone receptor with mixed agonistic and antagonistic activity and much reduced antiglucocorticoid activity relative to mifepristone .
Métodos De Preparación
The synthesis of asoprisnil ecamate involves multiple steps, starting from the appropriate steroidal precursor. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Asoprisnil ecamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can reduce oxime groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Asoprisnil is a selective progesterone receptor modulator (SPRM) that was in advanced clinical development for treating symptomatic uterine fibroids and endometriosis . Asoprisnil belongs to the class of 11β-benzaldoxime-substituted estratrienes, displaying partial progesterone agonist/antagonist effects with high progesterone receptor specificity in animals and humans .
Clinical Applications and Studies
- Uterine Fibroids: Asoprisnil was found to suppress both the duration and intensity of uterine bleeding in a dose-dependent manner and reduced tumor volume without estrogen deprivation in women with uterine fibroids . A study showed that Asoprisnil, at doses of 5, 10, and 25 mg, significantly suppressed uterine bleeding, increased hemoglobin concentration, induced amenorrhea, reduced uterine and leiomyoma volume, and suppressed pressure symptoms in a dose-dependent manner .
- Endometriosis: Asoprisnil was also tested for the treatment of endometriosis . A randomized, placebo-controlled, dose-finding phase II trial with asoprisnil in subjects with a laparoscopic diagnosis of endometriosis showed a considerable reduction in the average daily combined scores of non-menstrual pelvic pain and dysmenorrhea in all dose regimens (5, 10 and 25 mg) compared with placebo. No serious drug-related adverse events were reported .
- Heavy Menstrual Bleeding (HMB): Daily uninterrupted treatment with asoprisnil was highly effective in controlling menstrual bleeding, improving anemia, and reducing fibroid and uterine volume in women with HMB associated with uterine fibroids .
Clinical Trial Results
Dosage | Primary Endpoint Achievement | Amenorrhea Achievement | Hemoglobin Increase | Fibroid Volume Reduction | Uterine Volume Reduction |
---|---|---|---|---|---|
Asoprisnil 10 mg | 90% | 66-78% | Significant | Up to -48% | Up to -28% |
Asoprisnil 25 mg | 93% | 83-93% | Significant | Up to -63% | Up to -39% |
Placebo | 35% | 3-12% | N/A | Up to +16% | Up to +13% |
Asoprisnil is generally well tolerated in doses of 5-25 mg, with minor side effects such as headache and abdominal pain being reported .
Pharmacological Properties
Mecanismo De Acción
Asoprisnil ecamate exerts its effects by binding to the progesterone receptor, where it acts as a partial agonist/antagonist . This binding leads to tissue-selective effects, such as antiproliferative effects on the endometrium and breast tissue in primates . Unlike progesterone antagonists, this compound does not induce labor but induces amenorrhea primarily by targeting the endometrium . The molecular pathways involved include modulation of gene expression and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Asoprisnil ecamate is compared with other SPRMs such as:
Asoprisnil: Similar in structure and function but with different pharmacokinetic properties.
Ulipristal acetate: Another SPRM used for emergency contraception and treatment of uterine fibroids.
Vilaprisan: A newer SPRM under investigation for similar indications.
The uniqueness of this compound lies in its specific binding affinity and tissue-selective effects, which differentiate it from other SPRMs .
Actividad Biológica
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique pharmacological properties and potential therapeutic applications, particularly in gynecological disorders such as uterine fibroids and endometriosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and safety profile.
This compound exhibits a dual mechanism of action as both a partial agonist and antagonist at the progesterone receptor (PR). This selectivity allows it to modulate the effects of progesterone in various tissues without inducing the full spectrum of progestational effects typically associated with other progestins. Key characteristics include:
- High Affinity for PR : this compound binds with high affinity to the progesterone receptor while showing moderate affinity for glucocorticoid receptors and low affinity for androgen receptors .
- Endometrial Effects : It induces amenorrhea and endometrial atrophy in animal models, suggesting significant antiproliferative effects on the endometrium .
Efficacy in Gynecological Disorders
This compound has been studied extensively in clinical trials, demonstrating promising results in managing heavy menstrual bleeding (HMB) associated with uterine fibroids. Notable findings include:
- Reduction in Menstrual Bleeding : In Phase II studies, doses of 5 mg, 10 mg, and 25 mg significantly improved non-menstrual pelvic pain scores and reduced bleeding intensity . The percentage of women achieving amenorrhea was notably higher compared to placebo groups (up to 93% at the 25 mg dose) over 12 months .
- Impact on Uterine Volume : this compound effectively reduced both fibroid and uterine volume in a dose-dependent manner. Median changes at the highest dose indicated reductions of up to 63% in fibroid volume .
Safety Profile
The safety and tolerability of this compound have been evaluated across multiple studies:
- Adverse Events : Most adverse events reported were mild and self-limiting, similar to those seen in placebo groups. Serious adverse events were rare .
- Endometrial Safety Concerns : Long-term studies raised concerns regarding endometrial thickness and potential cystic changes, prompting further investigation into its long-term safety profile .
Summary of Clinical Trial Results
Study Phase | Dose (mg) | Amenorrhea Rate (%) | Reduction in Uterine Volume (%) | Adverse Events |
---|---|---|---|---|
Phase II | 5 | 28.1 | Not specified | Mild |
Phase II | 10 | 64.3 | Up to -48% | Mild |
Phase II | 25 | 83.3 | Up to -63% | Mild |
Phase III | 10 | 66-78 | Significant reduction | Mild |
Phase III | 25 | 83-93 | Significant reduction | Mild |
Case Studies
- Endometrial Biopsy Findings : In women treated with asoprisnil, biopsies revealed asynchronous differentiation of endometrial epithelium and stroma, indicating its mixed agonist/antagonist activity which is not observed with traditional hormonal treatments .
- Long-Term Treatment Concerns : A study highlighted progressive increases in endometrial thickness during extended treatment periods, leading to invasive diagnostic procedures due to concerns about potential malignancies .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms of Asoprisnil ecamate as a selective progesterone receptor modulator (SPRM)?
this compound binds selectively to progesterone receptors (PRs), acting as a partial agonist-antagonist. Its activity depends on tissue-specific PR isoforms and co-regulator interactions. For example, in uterine fibroid cells, it suppresses proliferation by downregulating extracellular matrix proteins (e.g., collagen I/III) and modulating matrix metalloproteinases (MMP-1, MT1-MMP) . In melanocytes, it inhibits melanosome export without affecting intracellular melanin synthesis, suggesting a unique mechanism independent of tyrosinase activity . Methodologically, receptor-binding assays (e.g., competitive radioligand binding) and transcriptomic profiling are critical for elucidating these pathways.
Q. How should researchers design in vitro experiments to assess this compound’s effects on endometrial cells?
Use primary human endometrial stromal cells or immortalized lines (e.g., Ishikawa cells) and treat with this compound at concentrations reflecting clinical doses (e.g., 10 nM–10 µM). Monitor endpoints like:
- Proliferation : MTT or BrdU assays.
- Differentiation : Progesterone receptor isoform (PR-A/PR-B) ratios via qPCR or Western blot.
- Morphological changes : Histology for glandular complexity or secretory vacuoles. Include controls with progesterone and mifepristone (a full PR antagonist) to contextualize SPRM activity .
Q. What are the recommended storage and solubility protocols for this compound in preclinical studies?
this compound is stable for ≥4 years at -20°C in powder form. For in vitro use, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media. Verify solubility via dynamic light scattering (DLS) or HPLC. For in vivo studies, use vehicle solutions like PEG-300 or cyclodextrin-based carriers to enhance bioavailability .
Advanced Research Questions
Q. How do contradictory findings on this compound’s endometrial effects inform long-term safety assessments?
Clinical trials reported dose-dependent increases in endometrial thickness (e.g., +3.4 mm at 10 mg vs. +6.2 mm at 25 mg over 24 months) and cystic changes, yet histopathology revealed benign polyps in only 2–4% of cases . To resolve this, researchers should:
- Integrate imaging modalities : Compare transvaginal ultrasound (TVUS) and MRI for detecting cystic vs. hyperplastic changes.
- Analyze tissue samples : Use immunohistochemistry for Ki-67 (proliferation marker) and ER/PR status to distinguish pharmacodynamic effects from pathology .
Q. What experimental models best replicate this compound’s tissue-selective effects in humans?
Nonhuman primates (NHPs) are ideal for reproductive studies due to conserved PR signaling. For example, in macaques, this compound suppressed ovulation at ≥1 mg/kg while maintaining endometrial quiescence, mirroring human trials . Rodent models are less predictive due to divergent PR expression patterns. For melanogenesis studies, use HEMn-DP melanocytes and co-culture with keratinocytes to model paracrine signaling .
Q. How can researchers address discrepancies in this compound’s modulation of TIMP-1/TIMP-2 in fibroid vs. normal myometrial cells?
In fibroid cells, this compound reduces TIMP-1/2 (tissue inhibitors of MMPs), promoting ECM degradation, but lacks this effect in normal cells . To investigate:
- Perform chromatin immunoprecipitation (ChIP) to compare PR binding at TIMP promoters.
- Use siRNA knockdown of PR isoforms to identify signaling mediators.
- Validate findings in 3D organoid models of fibroid tissue .
Q. Data Contradiction and Reproducibility
Q. Why do in vitro and in vivo studies show divergent impacts of this compound on melanogenesis?
In B16F10 cells, this compound inhibits melanosome export but not synthesis, whereas in vivo data on hyperpigmentation are limited. This discrepancy may arise from:
- Lack of keratinocyte-melanocyte crosstalk in monoculture systems.
- Dose thresholds : In vitro studies used 10–50 µM, exceeding clinical plasma concentrations.
- Species-specific metabolism : Murine models may process the drug differently. Mitigate by using reconstructed human epidermis models and pharmacokinetic profiling .
Q. How should researchers interpret conflicting data on this compound’s ovarian suppression efficacy?
While this compound inhibits ovulation in rats at ≥1 mg/kg, primate studies show partial suppression. This highlights the importance of:
- Dose calibration : Adjust for metabolic rate differences (e.g., allometric scaling).
- Endpoint selection : Measure serum progesterone and LH levels alongside ovarian histology .
Q. Methodological Best Practices
Q. What statistical approaches are optimal for analyzing dose-dependent endometrial changes in longitudinal studies?
Use mixed-effects models to account for repeated measurements and inter-subject variability. For example, in a 24-month trial, model endometrial thickness as a function of dose, time, and baseline covariates (e.g., BMI, baseline thickness). Report confidence intervals for effect sizes to clarify clinical relevance .
Q. How can researchers ensure reproducibility in this compound studies?
- Document solvent preparation : Batch-test DMSO for endotoxins.
- Standardize cell lines : Authenticate via STR profiling.
- Share protocols : Use platforms like protocols.io for step-by-step methods (e.g., melanosome quantification ).
- Adhere to FAIR principles : Publish raw data in repositories like Zenodo with unique DOIs .
Propiedades
Número CAS |
222732-94-7 |
---|---|
Fórmula molecular |
C31H40N2O5 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
Clave InChI |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
SMILES isomérico |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES canónico |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
222732-94-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Asoprisnil ecamate; J-956; J 956; J956. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.